molecular formula C13H21NO2 B1405702 Tert-butyl (1-ethynylcyclohexyl)carbamate CAS No. 950522-83-5

Tert-butyl (1-ethynylcyclohexyl)carbamate

Cat. No.: B1405702
CAS No.: 950522-83-5
M. Wt: 223.31 g/mol
InChI Key: JQTUMANHLGZZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-ethynylcyclohexyl)carbamate typically involves the reaction of 1-ethynylcyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-ethynylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (1-ethynylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Biological Activity

Tert-butyl (1-ethynylcyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 209.27 g/mol

The compound features a tert-butyl group, an ethynyl group attached to a cyclohexyl ring, and a carbamate functional group, which may contribute to its biological properties.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of enzymes involved in neurodegenerative processes. For instance, certain carbamates inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neuroprotective May protect neuronal cells from apoptosis induced by amyloid-beta aggregates.
Enzyme Inhibition Potential inhibition of acetylcholinesterase and other enzymes involved in neurodegeneration.
Anti-inflammatory Reduction in levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of similar carbamate compounds found that they could significantly reduce cell death in astrocytes caused by amyloid-beta exposure. The results indicated a moderate protective effect attributed to decreased TNF-α production . Although specific data on this compound was not provided, the implications suggest potential neuroprotective applications.

Properties

IUPAC Name

tert-butyl N-(1-ethynylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-13(9-7-6-8-10-13)14-11(15)16-12(2,3)4/h1H,6-10H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTUMANHLGZZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-ethynylcyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-ethynylcyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (1-ethynylcyclohexyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (1-ethynylcyclohexyl)carbamate
Reactant of Route 5
Tert-butyl (1-ethynylcyclohexyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (1-ethynylcyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.